molecular formula C12H9FO3 B14913815 Methyl 7-fluoro-4-hydroxy-2-naphthoate

Methyl 7-fluoro-4-hydroxy-2-naphthoate

Cat. No.: B14913815
M. Wt: 220.20 g/mol
InChI Key: ZKKKDKNGWIRVFK-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-hydroxy-2-naphthoate is a naphthalene-derived ester featuring a fluorine atom at the 7-position and a hydroxyl group at the 4-position, with a methyl ester moiety at the 2-position. The fluorine substituent enhances electronegativity and metabolic stability, while the hydroxyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 7-fluoro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-5-9(13)2-3-10(7)11(14)6-8/h2-6,14H,1H3

InChI Key

ZKKKDKNGWIRVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=CC(=CC2=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification steps are optimized for efficiency, often involving continuous flow processes and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-fluoro-4-oxo-2-naphthoate.

    Reduction: Formation of 7-fluoro-4-hydroxy-2-naphthylmethanol.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 7-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between Methyl 7-fluoro-4-hydroxy-2-naphthoate and related compounds:

Compound Name Core Structure Substituents Functional Groups Reference
This compound Naphthalene 7-F, 4-OH, 2-COOCH₃ Ester, hydroxyl, fluoro N/A
7-Bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan Naphthofuran 7-Br, 2-(4-F-C₆H₄), 1-SOCH₃ Sulfoxide, bromo, fluorophenyl
Sandaracopimaric acid methyl ester Diterpenic acid Methyl ester at carboxyl group Bicyclic diterpene, ester
Torulosic acid methyl ester Diterpenic acid Methyl ester, hydroxyl groups Tricyclic diterpene, ester
Methyl shikimate Cyclohexene Methyl ester, hydroxyl groups Cyclic ester, hydroxyl



Key Observations :

  • Naphthofuran vs. Naphthalene Derivatives : Compounds like 7-bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan () share a fused aromatic system but incorporate a furan ring and sulfoxide group, which alter electronic properties compared to the purely naphthalene-based structure of this compound.
  • Diterpenic Esters : Sandaracopimaric and torulosic acid methyl esters () are larger, bicyclic/tricyclic diterpenes with methyl esters, differing significantly in size and hydrophobicity.
  • Methyl Shikimate : A cyclic ester with hydroxyl groups () but lacking aromaticity, leading to distinct reactivity and solubility profiles.

Physicochemical Properties

  • Melting Points : Naphthofuran derivatives with sulfoxide groups (e.g., ) exhibit high melting points (~485–486 K), attributed to strong intermolecular interactions like dipole-dipole forces and π-stacking. This compound likely has a comparable melting point due to aromaticity and hydrogen bonding .
  • Solubility: The hydroxyl group in this compound enhances water solubility relative to non-polar diterpenic esters () but reduces it compared to methyl shikimate (), which has multiple hydroxyl groups.
  • Chromatographic Behavior : Methyl esters in diterpenic acids () and fatty acids () elute later in GC-MS due to higher molecular weights, whereas this compound may show intermediate retention times influenced by polarity .

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